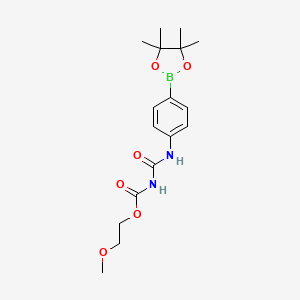

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a boronic ester derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronic acid pinacol ester moiety, making it a valuable intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester typically involves the reaction of 4-aminophenylboronic acid pinacol ester with 2-methoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the ureido linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester moiety can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Biomedical Applications

A. Drug Delivery Systems

One of the most promising applications of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is in the development of drug delivery systems. Its ability to form reversible covalent bonds with diols and sugars allows for targeted drug delivery, particularly in conditions where specific targeting is required, such as cancer therapy.

- Case Study : A study demonstrated that phenylboronic acid derivatives can enhance the bioavailability and efficacy of drugs by forming complexes with glucose, which can be particularly useful in diabetes management and cancer therapies .

B. Antimicrobial Applications

Research has indicated that phenylboronic acids can exhibit antimicrobial properties. The incorporation of this compound into polymeric systems has been shown to enhance their antibacterial activity.

- Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Efficacy |

|---|---|---|

| This compound | E. coli | High |

| Other boronic acid derivatives | Staphylococcus aureus | Moderate |

Material Science Applications

A. Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which can lead to stimuli-responsive materials.

- Case Study : Research into boronate-based polymers revealed their potential for creating hydrogels that respond to changes in pH and temperature, making them suitable for biomedical applications such as tissue engineering .

Analytical Chemistry Applications

A. Sensor Development

The ability of phenylboronic acids to selectively bind to sugars has been exploited in the development of sensors for glucose monitoring.

Mécanisme D'action

The mechanism of action of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic ester moiety interacts with specific molecular targets, modulating their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid pinacol ester: Similar structure but lacks the ureido and methoxyethoxycarbonyl groups.

4-(3-((2-Hydroxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester: Similar but with a hydroxyethoxy group instead of methoxyethoxy.

Uniqueness

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is unique due to its specific functional groups, which enhance its reactivity and versatility in chemical synthesis. The presence of the ureido and methoxyethoxycarbonyl groups provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in various fields .

Activité Biologique

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a boronic acid derivative notable for its complex structure and potential applications in biological systems. This compound, with the molecular formula C₁₇H₂₅BN₂O₆ and a molecular weight of approximately 364.20 g/mol, is characterized by its ability to form reversible covalent bonds with diols, making it an important tool in chemical biology and medicinal chemistry.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety which is crucial for its biological interactions. The presence of the methoxyethoxy carbonyl group enhances its solubility and reactivity, facilitating its utility in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅BN₂O₆ |

| Molecular Weight | 364.20 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

Although specific mechanisms of action for this compound have not been extensively documented, its ability to interact with proteins through boronate formation is well-established. This interaction is particularly relevant in proteomics research, where the compound serves as a valuable tool for studying protein functions and dynamics.

Biological Applications

- Proteomics Research : The compound’s ability to selectively bind to certain biomolecules allows researchers to investigate protein interactions and modifications.

- Drug Development : Its structural characteristics make it a candidate for therapeutic applications, particularly in the design of drug delivery systems.

Case Studies

Recent studies have highlighted the utility of phenylboronic acid derivatives in various therapeutic contexts:

- Study on Periodontitis : A recent investigation developed a reactive oxygen species (ROS)-responsive drug delivery system using phenylboronic acid pinacol ester, encapsulating curcumin in hyaluronic acid nanoparticles. This system demonstrated enhanced cellular uptake and significant anti-inflammatory effects both in vivo and in vitro, indicating potential applications for treating periodontal diseases .

- Anticancer Activity : Boronic acids, including derivatives like this compound, have been explored for their anticancer properties. The introduction of boronic acid groups to bioactive molecules has been shown to enhance selectivity and pharmacokinetic profiles, leading to improved therapeutic outcomes .

Interaction Studies

Research has focused on the binding affinity of this compound with various biomolecules. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which provides insight into how structural modifications can influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Ethoxycarbonylmethyl)phenylboronic acid pinacol ester | Ethoxy group addition | Anticancer properties |

| 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester | Hydroxy group presence | Antibacterial activity |

Propriétés

IUPAC Name |

2-methoxyethyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-6-8-13(9-7-12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSIDPZGEXRALQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.